An In-depth Technical Guide to the Physicochemical Properties of Cys-Pro Dipeptide
An In-depth Technical Guide to the Physicochemical Properties of Cys-Pro Dipeptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide L-cysteinyl-L-proline (Cys-Pro) is a molecule of significant interest in various scientific domains, from fundamental biochemistry to drug development and biomarker discovery. Composed of a reactive cysteine residue and a conformationally constrained proline residue, Cys-Pro exhibits a unique set of physicochemical properties that dictate its behavior in biological systems. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Cys-Pro, including its structural features, solubility, stability, and spectroscopic profile. Detailed experimental protocols for its synthesis, purification, and analysis are also presented to facilitate further research and application.
Introduction
Cys-Pro is a dipeptide formed through a peptide bond between the amino acids L-cysteine and L-proline. The presence of the sulfhydryl group in cysteine and the cyclic structure of proline imparts distinct properties to this small molecule. It is recognized as a metabolite and has been identified as a crucial component of a biomarker for exposure to certain nerve agents, highlighting its relevance in diagnostics and toxicology. Understanding its fundamental physicochemical properties is paramount for its application in various research and development endeavors.
Core Physicochemical Properties
The physicochemical properties of Cys-Pro are summarized in the tables below, providing a quick reference for researchers.
Table 1: General Properties of L-Cysteinyl-L-Proline
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₂O₃S | --INVALID-LINK-- |
| Molecular Weight | 218.28 g/mol | --INVALID-LINK-- |
| IUPAC Name | (2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid | --INVALID-LINK-- |
| Canonical SMILES | C1C--INVALID-LINK--N">C@HC(=O)O | --INVALID-LINK-- |
| CAS Number | 70873-83-5 | --INVALID-LINK-- |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Prediction Tool/Source |
| pKa (Acidic) | ~2-3 (Carboxylic acid) | General amino acid pKa values |
| pKa (Basic) | ~8-9 (Amine), ~8.3 (Thiol) | General amino acid pKa values |
| LogP | -2.8 | PubChem |
| Water Solubility | High (Qualitative) | Based on polar functional groups |
Experimental Protocols
Synthesis of Cys-Pro Dipeptide
Two primary methods for peptide synthesis are solution-phase and solid-phase synthesis. Below are generalized protocols adaptable for Cys-Pro synthesis.
Solution-phase synthesis offers flexibility and is suitable for smaller-scale synthesis. A common strategy involves the coupling of protected amino acids.
Workflow for Solution-Phase Synthesis of Cys-Pro
Caption: A generalized workflow for the solution-phase synthesis of Cys-Pro dipeptide.
Detailed Protocol:
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Protection of Amino Acids:
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Protect the N-terminus of cysteine, for example, with Fmoc (9-fluorenylmethyloxycarbonyl) and the thiol group with a trityl (Trt) group to yield Fmoc-Cys(Trt)-OH.
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Protect the C-terminus of proline, for example, as a methyl ester to yield H-Pro-OMe.
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Coupling Reaction:
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Dissolve Fmoc-Cys(Trt)-OH and H-Pro-OMe in an appropriate solvent (e.g., dichloromethane (B109758) or dimethylformamide).
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Add a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or a more modern reagent like HATU.
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Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).
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Work-up and Deprotection:
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Remove the byproducts of the coupling reaction by filtration and wash the organic layer.
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Sequentially deprotect the N-terminus, C-terminus, and the cysteine side chain using appropriate reagents (e.g., piperidine for Fmoc, NaOH for the methyl ester, and trifluoroacetic acid (TFA) with scavengers for the Trt group).
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Purification:
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Purify the crude dipeptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
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SPPS is an efficient method for synthesizing peptides by building the peptide chain on a solid resin support.
Workflow for Solid-Phase Synthesis of Cys-Pro
Caption: A typical workflow for the solid-phase synthesis of H-Cys-Pro-OH.
Detailed Protocol:
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Resin Preparation: Start with a pre-loaded Fmoc-Pro-Wang resin or load Fmoc-Pro-OH onto a suitable resin like Wang resin.
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Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group from proline.
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Cysteine Coupling: Activate Fmoc-Cys(Trt)-OH with a coupling reagent like HBTU in the presence of a base such as DIPEA in DMF and add it to the deprotected resin. Allow the coupling reaction to proceed to completion.
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Final Deprotection: Remove the Fmoc group from the N-terminal cysteine using 20% piperidine in DMF.
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Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane (B1312306) and water), to cleave the dipeptide from the resin and remove the Trt protecting group from the cysteine side chain.
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Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and then purify by RP-HPLC.
Purification by Reversed-Phase HPLC
RP-HPLC is the standard method for purifying synthetic peptides.
General Protocol:
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Column: C18 column is commonly used for peptide purification.
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Mobile Phase A: 0.1% TFA in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide and its impurities.
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Detection: UV absorbance at 214 nm and 280 nm.
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Fraction Collection: Collect fractions corresponding to the main peptide peak and confirm the purity and identity by analytical HPLC and mass spectrometry.
Physicochemical Characterization
A turbidimetric assay can be employed to determine the solubility of Cys-Pro in various solvents.
Protocol Outline:
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Prepare a series of concentrations of Cys-Pro in the desired solvent (e.g., water, phosphate-buffered saline, ethanol).
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Equilibrate the solutions for a set period (e.g., 24 hours) at a controlled temperature.
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Measure the turbidity of each solution using a spectrophotometer or nephelometer.
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The concentration at which turbidity significantly increases corresponds to the solubility limit.
Potentiometric titration is a standard method for determining the pKa values of ionizable groups.
Protocol Outline:
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Dissolve a known concentration of Cys-Pro in deionized water.
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Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to a low pH.
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Then, titrate with a standardized solution of a strong base (e.g., NaOH) while continuously monitoring the pH with a calibrated pH meter.
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Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.
The stability of Cys-Pro can be assessed by monitoring its degradation over time under different conditions (e.g., pH, temperature) using HPLC.
Protocol Outline:
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Prepare solutions of Cys-Pro in buffers of different pH values (e.g., pH 3, 5, 7, 9).
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Incubate the solutions at various temperatures (e.g., 4°C, 25°C, 40°C).
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At specific time points, withdraw aliquots and analyze them by RP-HPLC.
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Quantify the peak area of the intact Cys-Pro to determine the degradation rate.
Spectroscopic and Spectrometric Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. Predicted chemical shifts can guide the interpretation of experimental spectra.
Predicted ¹³C NMR Chemical Shifts for Cys-Pro
Caption: Predicted ¹³C NMR chemical shift ranges for the carbon atoms in Cys-Pro.
Note: Actual chemical shifts are dependent on the solvent and pH.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups and secondary structure of peptides.
Table 3: Expected FTIR Absorption Bands for Cys-Pro
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300 | N-H stretch | Amine, Amide |
| ~3000-2800 | C-H stretch | Aliphatic |
| ~2550 | S-H stretch | Thiol |
| ~1740 | C=O stretch | Carboxylic acid |
| ~1650 | Amide I (C=O stretch) | Peptide bond |
| ~1550 | Amide II (N-H bend, C-N stretch) | Peptide bond |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight and sequence of peptides.
Expected Fragmentation Pattern:
In tandem mass spectrometry (MS/MS), the Cys-Pro dipeptide is expected to fragment primarily at the peptide bond, generating b- and y-ions. The most common fragments would be the b₁ ion (corresponding to the Cys residue) and the y₁ ion (corresponding to the Pro residue).
Biological Significance and Applications
Metabolic Role
Cys-Pro is a naturally occurring dipeptide, suggesting its involvement in cellular metabolism, likely as a product of protein degradation.
Biomarker Potential
The Cys-Pro moiety has been identified as a stable adduct formed after enzymatic hydrolysis of plasma proteins exposed to certain organophosphorus nerve agents. This makes it a valuable biomarker for detecting exposure to these toxic compounds.
Workflow for Cys-Pro Adduct Biomarker Analysis
Caption: A generalized workflow for the detection of Cys-Pro adducts in plasma samples.
Conclusion
The Cys-Pro dipeptide possesses a unique combination of chemical features that make it a subject of ongoing scientific interest. While its fundamental physicochemical properties are broadly understood based on the constituent amino acids, further experimental determination of its quantitative solubility, pKa values, and stability is warranted. The detailed experimental protocols provided in this guide offer a starting point for researchers to synthesize, purify, and characterize Cys-Pro, paving the way for a deeper understanding of its biological roles and the development of novel applications in diagnostics and therapeutics.
